Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate
Description
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a heptenyl chain, which is further substituted with a tributylstannyl group
Properties
CAS No. |
650612-89-8 |
|---|---|
Molecular Formula |
C23H49O3PSn |
Molecular Weight |
523.3 g/mol |
IUPAC Name |
tributyl(1-diethoxyphosphorylhept-1-enyl)stannane |
InChI |
InChI=1S/C11H22O3P.3C4H9.Sn/c1-4-7-8-9-10-11-15(12,13-5-2)14-6-3;3*1-3-4-2;/h10H,4-9H2,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
KXNVOPGQUMBBOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(P(=O)(OCC)OCC)[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate typically involves the reaction of a heptenyl halide with diethyl phosphite in the presence of a base. The tributylstannyl group is introduced via a stannylation reaction, where a stannylating agent such as tributyltin hydride is used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The stannyl group can be reduced under specific conditions.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids and their derivatives.
Reduction: Reduced stannyl compounds.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Cross-Coupling Reactions : The tributylstannyl group can engage in Stille coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and polymers .
- Synthesis of Phosphonate Derivatives : The phosphonate moiety can be modified to create a wide range of derivatives that are valuable in medicinal chemistry. These derivatives often exhibit enhanced biological activity compared to their parent compounds .
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Stille Coupling | Forms C-C bonds using organotin reagents | Complex organic molecules |
| Phosphonylation | Introduces phosphonate groups into substrates | Phosphonates for drug development |
| Hydrolysis | Converts phosphonates to acids or alcohols | Active pharmaceutical ingredients |
Biological Research
The applications of this compound extend into biological research, particularly in the development of prodrugs and therapeutic agents:
- Prodrug Development : The compound has been utilized in the synthesis of nucleoside phosphate and phosphonate prodrugs. These prodrugs can enhance the bioavailability of nucleoside analogs, which are crucial for antiviral and anticancer therapies .
- Anticancer Activity : Research indicates that phosphonates can exhibit significant anticancer properties. Compounds derived from this compound have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways .
Case Study: Anticancer Properties
A study investigating the anticancer effects of phosphonates derived from this compound showed promising results against various cancer cell lines, including breast and prostate cancer. The mechanism involved the induction of apoptosis and inhibition of cell proliferation, highlighting its potential as a therapeutic agent.
Potential Therapeutic Uses
The therapeutic potential of this compound is significant due to its biochemical properties:
- Antiviral Applications : Compounds with phosphonate groups have shown efficacy against viral infections by acting as inhibitors of viral polymerases. This application is vital for developing treatments for diseases such as HIV and hepatitis .
- Metabolic Disorders : Phosphonates are being explored for their role in managing metabolic disorders, particularly those related to glucose metabolism. Their ability to modulate enzymatic activity makes them candidates for drug development aimed at lowering blood sugar levels .
Mechanism of Action
The mechanism of action of Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate and stannyl groups. The phosphonate group can form strong bonds with metal ions, while the stannyl group can participate in organometallic reactions. These interactions enable the compound to act as a catalyst or a reagent in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [1-(tritylamino)ethyl]phosphonate
- Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate
- Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine
Uniqueness
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate is unique due to its combination of a phosphonate group with a tributylstannyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form strong bonds with metal ions makes it a valuable compound in both research and industrial settings.
Biological Activity
Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a phosphonate functional group attached to a heptene chain with a tributylstannyl substituent. The synthesis of this compound typically involves the reaction of tributylstannyl halides with phosphonates, which can enhance the reactivity of the phosphonate group for subsequent biological applications.
The biological activity of this compound is primarily attributed to its ability to act as a prodrug. Prodrugs are compounds that undergo metabolic conversion within the body to release active pharmacological agents. This particular phosphonate can be enzymatically converted to its corresponding phosphonic acid, which has shown promising inhibitory effects on various enzymes, including those involved in viral replication.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antiviral Activity | Exhibits potential as a prodrug for antiviral agents targeting HIV and HCV. |
| Cytotoxicity | Demonstrates cytotoxic effects in cancer cell lines, indicating potential in oncology. |
| Enzyme Inhibition | Inhibits key enzymes involved in nucleotide metabolism and viral replication. |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
- Antiviral Efficacy : Research has indicated that phosphonates can enhance the activity of nucleoside analogs against viruses such as HIV and HCV. For instance, studies have shown that prodrugs derived from phosphonates can achieve higher intracellular concentrations of active metabolites compared to their parent compounds, leading to improved therapeutic outcomes in vitro and in vivo .
- Cytotoxicity in Cancer Models : In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values reported are generally in the low micromolar range, indicating potent anti-cancer properties .
- Enzyme Inhibition Studies : The compound has been shown to effectively inhibit enzymes such as HIV reverse transcriptase and other nucleoside triphosphate analogs. These findings suggest that this compound could serve as a scaffold for developing new antiviral drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
